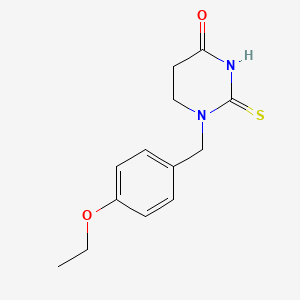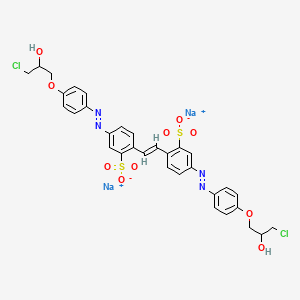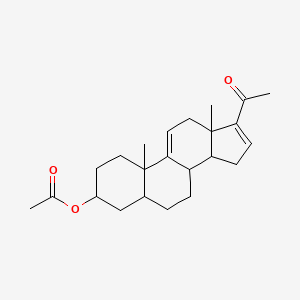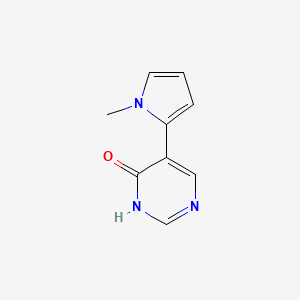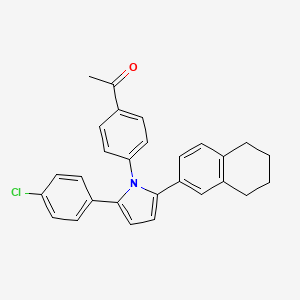
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and tetrahydronaphthalenyl groups. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups, which determine its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
- Ethanone, 1-(4-(2-(4-bromophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
Uniqueness
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
91307-03-8 |
|---|---|
Molekularformel |
C28H24ClNO |
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
1-[4-[2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrrol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C28H24ClNO/c1-19(31)20-10-14-26(15-11-20)30-27(22-8-12-25(29)13-9-22)16-17-28(30)24-7-6-21-4-2-3-5-23(21)18-24/h6-18H,2-5H2,1H3 |
InChI-Schlüssel |
FCLQJXIDOCVQSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC4=C(CCCC4)C=C3)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
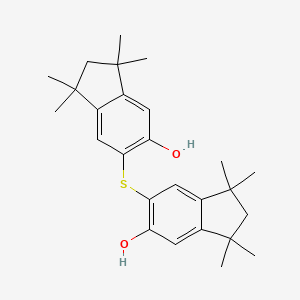
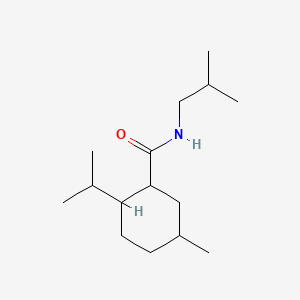
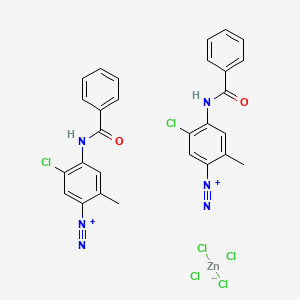
![1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12692450.png)
